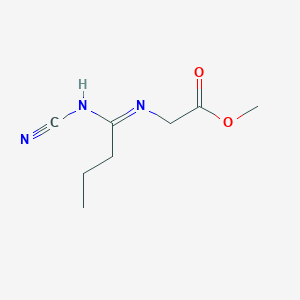

Methyl N-(N'-cyanobutyrimidoyl)glycinate

Description

Methyl N-(N'-cyanobutyrimidoyl)glycinate is an N-substituted glycinate derivative characterized by a cyano-functionalized butyrimidoyl group. These compounds are critical in combinatorial chemistry and drug development due to their versatility as intermediates .

Key challenges in synthesizing N-substituted glycinates include avoiding side reactions like diketopiperazine formation and intramolecular self-condensation. For example, attempts to synthesize ethyl N-(pyrimidin-2-yl)glycinate via nucleophilic substitution led to diketopiperazine as the major product, necessitating alternative strategies such as solid-phase synthesis .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-[1-(cyanoamino)butylideneamino]acetate |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-7(11-6-9)10-5-8(12)13-2/h3-5H2,1-2H3,(H,10,11) |

InChI Key |

CFZYSFFEBWYXTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NCC(=O)OC)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

- Steric and Electronic Effects: Pyrimidinyl and indolyl substituents introduce steric hindrance, reducing reaction rates but improving regioselectivity . Cyano groups (e.g., in cyanobutyrimidoyl or cyanoethenyl moieties) enhance electrophilicity, facilitating nucleophilic substitutions .

Physical Properties :

Divergent Reactivity Profiles

- Glyphosate Derivatives: While structurally distinct, glyphosate salts (e.g., potassium N-[(hydroxyphosphinato)methyl]glycine) demonstrate the role of ionic modifications in altering bioavailability and herbicidal activity . This contrasts with methyl N-(N'-cyanobutyrimidoyl)glycinate, which is likely tailored for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.